Ortho-Tolyl vs. Para-Tolyl Substitution: Divergent SLACK Channel Inhibitory Activity Predicted by Class SAR
In the 1,2,4-oxadiazole SLACK inhibitor series, the position of the methyl group on the 3-phenyl ring was a key determinant of potency. While the para-tolyl analog (CAS 1105232-57-2) and the ortho-tolyl compound (CAS 1105233-02-0) have not been compared in the same published assay, class-level SAR from the Qunies et al. study demonstrates that aryl substituent position and electronic character at the 3-position directly modulate SLACK channel inhibition, with certain substituted-phenyl analogs achieving thallium flux IC₅₀ values in the low micromolar range and whole-cell electrophysiology IC₅₀ values between 0.5 and 5 µM [1]. The ortho-methyl group introduces a distinct steric clash and conformational bias not present in the para-substituted isomer, a feature associated with altered selectivity against SLICK and Maxi-K channels in structurally related analogs [1].
| Evidence Dimension | Predicted SLACK channel inhibitory activity based on aryl substitution position SAR |
|---|---|
| Target Compound Data | Ortho-tolyl substitution at oxadiazole 3-position (exact IC₅₀ not publicly reported for this specific CAS) |
| Comparator Or Baseline | Para-tolyl analog (CAS 1105232-57-2); other 3-aryl substituted 1,2,4-oxadiazoles in the series with measured IC₅₀ values ranging from approximately 0.5 µM to >30 µM in thallium flux and whole-cell EP assays |
| Quantified Difference | Not directly quantified for this pair; class data shows 3-aryl substitution position can shift potency by >10-fold depending on steric and electronic fit |
| Conditions | Thallium flux assay in HEK-293 cells stably expressing WT human SLACK; whole-cell electrophysiology in CHO cells; data from Qunies et al. 2023 |
Why This Matters
A procurement decision favoring the ortho-tolyl isomer over the para-tolyl isomer (or vice versa) cannot be made without experimental confirmation, because positional isomerism in this chemotype is a known driver of potency and selectivity — substituting without data risks selecting an inactive or poorly selective compound.
- [1] Qunies AM, et al. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685. Bioorg Med Chem. 2023;95:117487. doi:10.1016/j.bmc.2023.117487 View Source
